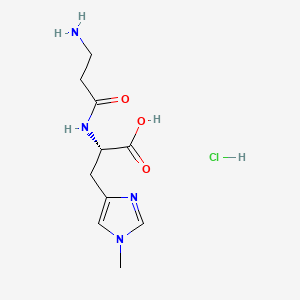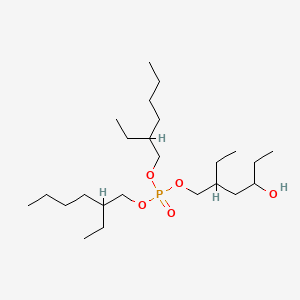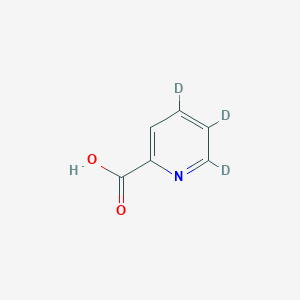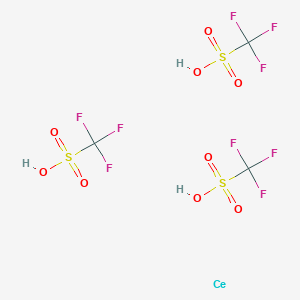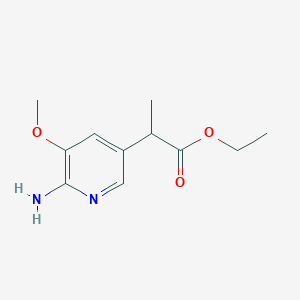
4-Bromo-2-chloro-6-methylbenzenamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-6-methylbenzenamine hydrobromide is an organic compound with the molecular formula C7H7Br2ClN. It is a derivative of benzenamine, where the benzene ring is substituted with bromine, chlorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-methylbenzenamine hydrobromide typically involves the bromination and chlorination of methylbenzenamine derivatives. One common method involves the use of bromine and chlorine in the presence of a catalyst to achieve selective halogenation. The reaction conditions often include controlled temperatures and the use of solvents such as acetic acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of electrochemical methods for bromination has been explored to reduce waste and improve safety . These methods involve the in-situ generation of bromine from hydrobromic acid, which is then used to brominate the aromatic ring.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-6-methylbenzenamine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenamines, while oxidation can produce benzoquinones.
Applications De Recherche Scientifique
4-Bromo-2-chloro-6-methylbenzenamine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism by which 4-Bromo-2-chloro-6-methylbenzenamine hydrobromide exerts its effects involves its interaction with specific molecular targets. The halogen atoms on the benzene ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity and other biochemical pathways, making the compound useful in studying these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chloroaniline: Similar in structure but lacks the methyl group.
4-Bromo-2-methylbenzaldehyde: Contains a formyl group instead of an amine group.
4-Bromo-N-methylbenzylamine: Has a methyl group on the nitrogen atom instead of the benzene ring .
Uniqueness
4-Bromo-2-chloro-6-methylbenzenamine hydrobromide is unique due to the specific combination of bromine, chlorine, and methyl groups on the benzene ring. This unique substitution pattern gives it distinct reactivity and makes it valuable in various synthetic applications.
Propriétés
Numéro CAS |
877149-11-6 |
|---|---|
Formule moléculaire |
C7H8Br2ClN |
Poids moléculaire |
301.40 g/mol |
Nom IUPAC |
4-bromo-2-chloro-6-methylaniline;hydrobromide |
InChI |
InChI=1S/C7H7BrClN.BrH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3H,10H2,1H3;1H |
Clé InChI |
UJCUVAMCDSIWIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N)Cl)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13848036.png)

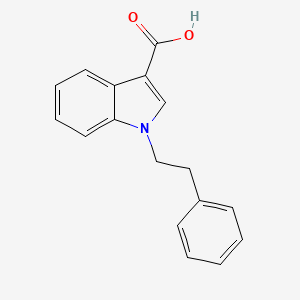
![(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13848053.png)
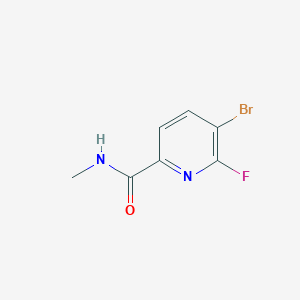

![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3](/img/structure/B13848068.png)
